9-Acetylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetylaminofluorene is a chemical compound known for its carcinogenic and mutagenic properties. It is a derivative of fluorene and is used extensively in biochemical research, particularly in the study of carcinogenesis. This compound is known to induce tumors in various organs, including the liver, bladder, and kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetylaminofluorene typically involves the acetylation of 9-aminofluorene. One common method includes the reaction of 9-aminofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form hydroxy derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium ethoxide.
Major Products: The major products formed from these reactions include hydroxyacetylaminofluorene, amino derivatives, and various substituted fluorene compounds .
Scientific Research Applications
9-Acetylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the mechanisms of aromatic amine carcinogenesis.
Biology: Employed in studies involving DNA adduct formation and repair mechanisms.
Medicine: Utilized in cancer research to understand tumor formation and progression.
Industry: Applied in the development of biochemical assays and as a reference standard in toxicology studies .
Mechanism of Action
The carcinogenicity of 9-Acetylaminofluorene is primarily due to its metabolic activation. It is metabolized in the liver to form N-hydroxy-9-acetylaminofluorene, which can further undergo sulfation or acetylation to form highly reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis .
Comparison with Similar Compounds
2-Acetylaminofluorene: Another acetylated derivative of fluorene, known for its carcinogenic properties.
2-Aminofluorene: A related compound that also forms DNA adducts and is used in similar research applications.
Uniqueness: 9-Acetylaminofluorene is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its ability to induce tumors in multiple organs makes it a valuable tool in carcinogenesis research .
Properties
CAS No. |
5424-77-1 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3,(H,16,17) |
InChI Key |
VQFOESRCDRTBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.